molecular formula C14H13F3N2O B2470424 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile CAS No. 1175874-01-7

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile

Cat. No.: B2470424
CAS No.: 1175874-01-7
M. Wt: 282.266
InChI Key: BHNBUTANLVCMEZ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is a chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a piperidine ring, a privileged scaffold in medicinal chemistry, which is substituted at the 4-position with a nitrile group and at the 1-position with a 4-(trifluoromethyl)benzoyl moiety. The nitrile group can serve as a key synthetic handle for further chemical transformations, while the trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability. Piperidine-based compounds are extensively investigated for their diverse biological activities. Research on closely related piperidine-4-carboxamide analogues has demonstrated significant potential in anticancer development, exhibiting potent anti-angiogenic properties that block the formation of new blood vessels essential for tumor growth, as well as the ability to cleave DNA, inducing cytotoxic effects in cancer cells . These findings highlight the potential of the piperidine core as a valuable scaffold in developing novel therapeutic agents. As such, this compound is a versatile intermediate for constructing more complex molecules in drug discovery programs, particularly in the synthesis of targeted protein kinase inhibitors and other biologically active compounds. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNBUTANLVCMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the introduction of a trifluoromethyl group to a benzoyl chloride derivative. This can be achieved through a Friedel-Crafts acylation reaction using trifluoromethylbenzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Piperidine Ring Formation: The benzoyl intermediate is then reacted with piperidine under basic conditions to form the piperidine ring. This step may involve the use of a base such as sodium hydride or potassium carbonate.

    Introduction of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group to the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile serves as a building block in the synthesis of more complex organic molecules. Its derivatives have been explored for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that related compounds exhibit significant antibacterial properties against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) in the low microgram range against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research has demonstrated that modifications of this compound can inhibit tubulin polymerization, a critical process for cancer cell proliferation. Certain derivatives have exhibited potent anti-proliferative effects against melanoma and breast cancer cell lines.

Pharmacology

The compound's mechanism of action involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors. Ongoing research aims to elucidate these pathways further.

Materials Science

In materials science, this compound is investigated for its potential in developing advanced materials that possess unique properties such as:

  • High Thermal Stability : The compound's structure may contribute to enhanced stability under thermal stress.
  • Chemical Resistance : Its chemical structure allows for potential applications in environments where resistance to degradation is essential.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study assessed the antibacterial activity of various derivatives against clinical isolates of Klebsiella pneumoniae, revealing significant zones of inhibition that underline the compound's potential in treating bacterial infections.
  • Anticancer Potency : Another investigation focused on the anticancer efficacy of piperidine-based compounds, demonstrating that structural modifications can lead to improved potency against cancer cell lines, specifically targeting pathways involved in tumor growth.
  • Pharmaceutical Development : The compound has been utilized as an intermediate in the synthesis of FDA-approved drugs containing trifluoromethyl groups, showcasing its relevance in drug discovery and development processes.

Summary of Key Properties and Applications

Application AreaKey Findings
Medicinal ChemistryPotential antibacterial and anticancer properties; serves as a building block for drug synthesis.
PharmacologyModulates enzyme activity; interacts with specific molecular targets within cells.
Materials SciencePotential for high thermal stability and chemical resistance in advanced material development.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethyl)benzyl]piperazine
  • 1-[4-(Trifluoromethyl)phenyl]piperidine
  • 1-[4-(Trifluoromethyl)benzoyl]piperidine

Comparison: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is unique due to the presence of both a carbonitrile group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, higher lipophilicity, and unique reactivity patterns, making it a valuable compound for various applications.

Biological Activity

1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (CAS No. 1175874-01-7) is a synthetic compound characterized by a trifluoromethyl group attached to a benzoyl moiety, linked to a piperidine ring with a carbonitrile group. This unique structure imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound exhibits notable lipophilicity due to the trifluoromethyl group, which enhances its ability to penetrate cell membranes. The presence of the carbonitrile group may also influence its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activity and influence cellular pathways involved in processes such as:

  • Cell Proliferation : The compound may affect signaling pathways that regulate cell growth and division.
  • Apoptosis : It could initiate programmed cell death in certain cancer cells, enhancing its potential as an anticancer agent.
  • Inflammation : The compound may exhibit anti-inflammatory properties by interfering with inflammatory mediators.

Anticancer Properties

Research has indicated that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies involving piperidine derivatives have shown promising results in inducing apoptosis in tumor cells, suggesting potential applications in cancer therapy .

Table 1: Cytotoxicity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)
This compoundFaDu HypopharyngealTBD
Benzoylpiperidine derivativeMDA-MB-231 (Breast)19.9
Benzoylpiperidine derivativeOVCAR-3 (Ovarian)75.3

Antimicrobial Activity

The compound has been studied for its potential antimicrobial effects, particularly against bacterial and viral pathogens. Preliminary investigations suggest that it may inhibit the growth of specific strains through mechanisms that disrupt cellular processes .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against hypopharyngeal tumor cells. The results indicated enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of thiazole derivatives, which share structural similarities with this compound. Results indicated broad-spectrum activity against several bacterial strains, suggesting further exploration into its use as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its absorption, distribution, metabolism, and excretion include:

  • Lipophilicity : Facilitates membrane permeability.
  • Chemical Stability : Influences metabolic pathways and half-life.
  • Interaction with Biological Targets : Determines efficacy and safety profiles.

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